REACTION_CXSMILES
|
Cl[O:2][C:3](=O)[CH2:4]C1C=CC=CC=1.S(Cl)([Cl:14])=O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH3:23][NH:24][CH:25]([OH:27])C>CN(C)C=O.C(Cl)Cl>[Cl:14][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH2:22][C:25]([N:24]([CH2:4][CH2:3][OH:2])[CH3:23])=[O:27]
|
Name
|
O-chlorophenylacetic acid
|
Quantity
|
0.73 mol
|
Type
|
reactant
|
Smiles
|
ClOC(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.3 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
CNC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 125 g
|
Type
|
CUSTOM
|
Details
|
The toluene was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 200 ml
|
Type
|
ADDITION
|
Details
|
This was added dropwise to a solution of 165 g
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WASH
|
Details
|
The organic solution was washed with water, dilute hydrochloric acid and saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)N(C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |